molecular formula C20H22N4O4 B11274559 5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

Cat. No.: B11274559
M. Wt: 382.4 g/mol
InChI Key: UEOSGIZKOTYPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the pyrrolidinone ring through cyclization reactions.
  • Introduction of the dimethyl groups via alkylation reactions.
  • Construction of the tetracyclic core through a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-pyrrolidinone: A simpler analog with a single pyrrolidinone ring.

    1,5-dimethyl-2-pyrrolidinone: A related compound with similar structural features but lacking the tetracyclic core.

    Imidazole-containing compounds: These compounds share some structural similarities and may have comparable biological activities.

Uniqueness

5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one is unique due to its complex tetracyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

InChI

InChI=1S/C20H22N4O4/c1-20(2)8-14-12(10-27-20)7-13-16-17(28-18(13)22-14)19(26)24(11-21-16)9-15(25)23-5-3-4-6-23/h7,11H,3-6,8-10H2,1-2H3

InChI Key

UEOSGIZKOTYPCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=O)N(C=N4)CC(=O)N5CCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.